molecular formula C8H17NO3 B13645990 Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Cat. No.: B13645990
M. Wt: 175.23 g/mol
InChI Key: NSQRHDVJYTXPDY-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is an organic compound with a complex structure that includes an ester, an amine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate can be achieved through the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves the esterification process mentioned above, which is scalable and efficient. The use of methanol and trimethylchlorosilane allows for the production of large quantities of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester and hydroxyl groups can participate in enzymatic reactions. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)-2-hydroxy-3-methylbutanoate
  • Methyl 3-(aminomethyl)-2-hydroxy-3-methylhexanoate

Uniqueness

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C8H17NO3/c1-4-8(2,5-9)6(10)7(11)12-3/h6,10H,4-5,9H2,1-3H3

InChI Key

NSQRHDVJYTXPDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C(=O)OC)O

Origin of Product

United States

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